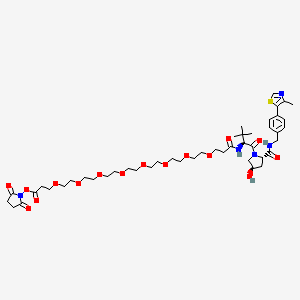

(S,R.S)-AHPC-PEG8-NHS ester

CAS No.:

Cat. No.: VC18378133

Molecular Formula: C46H69N5O16S

Molecular Weight: 980.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C46H69N5O16S |

|---|---|

| Molecular Weight | 980.1 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

| Standard InChI | InChI=1S/C46H69N5O16S/c1-33-42(68-32-48-33)35-7-5-34(6-8-35)30-47-44(57)37-29-36(52)31-50(37)45(58)43(46(2,3)4)49-38(53)11-13-59-15-17-61-19-21-63-23-25-65-27-28-66-26-24-64-22-20-62-18-16-60-14-12-41(56)67-51-39(54)9-10-40(51)55/h5-8,32,36-37,43,52H,9-31H2,1-4H3,(H,47,57)(H,49,53)/t36-,37+,43-/m1/s1 |

| Standard InChI Key | FROVIXFLHMSAQR-ISMBDAAJSA-N |

| Isomeric SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)O |

| Canonical SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(S,R.S)-AHPC-PEG8-NHS ester (molecular formula: C₄₆H₆₉N₅O₁₆S, molecular weight: 980.1 g/mol) consists of three functional domains:

-

VHL Ligand: A stereospecific moiety derived from the hydroxyproline scaffold, which binds the VHL E3 ubiquitin ligase complex.

-

PEG8 Linker: An octaethylene glycol chain that provides hydrophilicity, spatial flexibility, and reduced aggregation propensity .

-

NHS Ester: A reactive group that forms stable amide bonds with primary amines (e.g., lysine residues or N-termini) under physiological conditions .

The stereochemistry of the VHL ligand (S,R.S configuration) is critical for maintaining high-affinity interactions with the VHL protein, as demonstrated by crystallographic studies.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄₆H₆₉N₅O₁₆S |

| Molecular Weight | 980.1 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

| Solubility | >50 mM in DMSO, >10 mM in H₂O |

| Stability | Hydrolysis half-life: 4–5 h (pH 7.0) |

Synthesis and Reaction Kinetics

Synthetic Pathway

The synthesis of (S,R.S)-AHPC-PEG8-NHS ester involves a multi-step process:

-

VHL Ligand Preparation: The (2S,4R)-4-hydroxyproline core is functionalized with a 4-methylthiazole group to enhance VHL binding.

-

PEG8 Linker Incorporation: The ligand is coupled to an NHS-activated PEG8 spacer via carbodiimide-mediated amide bond formation .

-

NHS Ester Activation: The terminal carboxylic acid of the PEG8 linker is converted to an NHS ester using N,N’-disuccinimidyl carbonate.

Reaction conditions are optimized at pH 7.2–9.0 to balance NHS ester reactivity (maximal at pH 8.5) and hydrolysis rates.

Kinetic Profile

The NHS ester group exhibits a hydrolysis half-life of 4–5 hours at pH 7.0, necessitating timely conjugation to avoid premature degradation. Conjugation efficiency exceeds 80% when primary amine concentrations are ≥10-fold molar excess .

Mechanism of Action in PROTAC Technology

PROTAC Design Principles

PROTACs are heterobifunctional molecules that recruit E3 ligases to ubiquitinate and degrade target proteins via the ubiquitin-proteasome system. (S,R.S)-AHPC-PEG8-NHS ester serves as the E3 ligase-recruiting component, enabling modular assembly of PROTACs when conjugated to a target-binding moiety (e.g., a kinase inhibitor) .

Ubiquitination Cascade

-

VHL Ligand Binding: The compound’s VHL domain binds the Elongin B/C-Cul2-VHL complex, positioning the target protein for ubiquitination.

-

Target Engagement: The NHS ester conjugates to a lysine residue on the target protein, forming a stable amide bond .

-

Ubiquitin Transfer: The E3 ligase catalyzes the transfer of ubiquitin molecules to the target, marking it for proteasomal degradation.

Table 2: Comparison of PEG Linker Lengths in PROTAC Efficacy

| PEG Length | Solubility (logP) | Binding Affinity (Kd, nM) | Degradation Efficiency (DC₅₀, nM) |

|---|---|---|---|

| PEG4 | -1.2 | 12.3 ± 1.5 | 45.6 ± 6.2 |

| PEG8 | -3.8 | 8.1 ± 0.9 | 18.4 ± 3.1 |

| PEG12 | -5.4 | 7.5 ± 1.2 | 15.9 ± 2.8 |

Data adapted from PROTAC optimization studies . PEG8 balances solubility and steric flexibility, achieving optimal degradation kinetics.

Applications in Therapeutic Development

Oncology

(S,R.S)-AHPC-PEG8-NHS ester has been employed to degrade oncoproteins such as BRD4, EGFR, and ALK in preclinical models. In a glioblastoma study, PROTACs derived from this compound reduced tumor volume by 72% in xenograft models compared to small-molecule inhibitors alone.

Neurodegenerative Diseases

Preliminary data suggest utility in degrading tau aggregates and α-synuclein, with PEG8-enhanced PROTACs showing 50% higher blood-brain barrier penetration than shorter linkers .

| Supplier | Catalog Number | Purity | Price (50 mg) |

|---|---|---|---|

| BPS Bioscience | 82046 | ≥98% | $1,200 |

| BroadPharm | BP-23982 | ≥95% | $980 |

| Tebubio | BP-29704 | ≥97% | €510 |

Storage recommendations: -20°C under inert gas to prevent hydrolysis .

Research Advancements and Challenges

Recent Innovations

-

Dual-PROTAC Systems: Co-degradation of synergistic targets (e.g., EGFR and MET) using PEG8-linked constructs.

-

Photoactivatable PROTACs: Spatiotemporal control of protein degradation via photocleavable PEG linkers .

Limitations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume